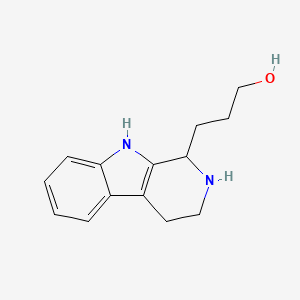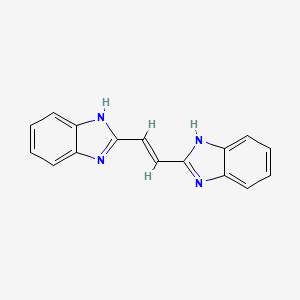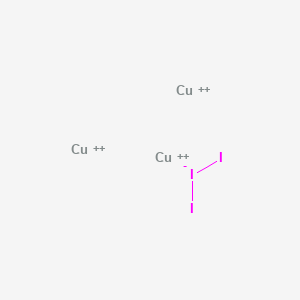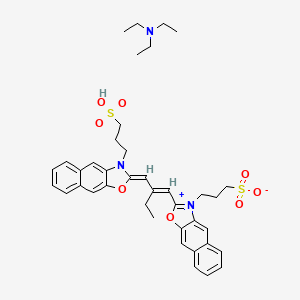
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, pyridine, and phenyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridine derivative, followed by the introduction of the propoxy and sulfinyl groups. The final step involves the esterification with 3-(1-methylethyl)phenyl ester under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific pathways or diseases.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The sulfinyl group may play a crucial role in binding to these targets, while the pyridine and phenyl ester moieties contribute to the overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or other biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl ester: A simpler ester of carbamic acid with different properties and applications.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Phenyl esters: Esters with phenyl groups that may have different functional groups attached.
Uniqueness
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
84384-96-3 |
|---|---|
Formule moléculaire |
C19H24N2O4S |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate |
InChI |
InChI=1S/C19H24N2O4S/c1-15(2)17-9-4-10-18(13-17)25-19(22)21(3)26(23)24-12-6-8-16-7-5-11-20-14-16/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3 |
Clé InChI |
NVOQVVNJGWVVKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)



![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)


![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)





